[(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl](methyl)amine
Description
This compound is a secondary amine featuring a 4-chlorophenyl group and a 1-methylimidazol-2-yl moiety linked via a methylene bridge, with an additional methyl group attached to the nitrogen. The compound was previously marketed by CymitQuimica (Ref: 10-F657821) but is now discontinued .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-(1-methylimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-14-11(12-15-7-8-16(12)2)9-3-5-10(13)6-4-9/h3-8,11,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPXLWBEPOVTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=NC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879362-75-1 | |
| Record name | [(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the imidazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methylamine Group: The final step involves the reaction of the intermediate with methylamine, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the 4-chlorophenyl group, potentially converting the chlorine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, especially at the methylamine group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or inflammatory pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the methylamine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
| Compound Name | Key Structural Features | Notable Substituents/Modifications |
|---|---|---|
| (4-Chlorophenyl)(1-Methyl-1H-Imidazol-2-yl)MethylAmine (Target) | 4-Chlorophenyl, 1-methylimidazol-2-yl, methylamine | Methyl group on imidazole N1 and amine N |
| N-(4-Chlorobenzyl)-1-(Pyridin-3-yl)Methanamine (Compound 21, ) | 4-Chlorobenzyl, pyridin-3-yl | Pyridine ring replaces imidazole; no methyl groups |
| 5-(4-Chlorophenyl)-N-(2,3-Dichlorobenzyl)-1-(2-Methoxyethyl)-1H-Imidazol-2-Amine () | 4-Chlorophenyl, dichlorobenzyl, methoxyethyl | Dichlorobenzyl and methoxyethyl substituents |
| 2-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethan-1-Amine Dihydrochloride () | 4-Chlorophenyl, imidazol-1-yl, dihydrochloride salt | Imidazole N1 substitution; salt form enhances solubility |
| 2-[(4-Chlorobenzyl)Sulfanyl]-4-Phenyl-1H-Imidazol-1-Amine () | Sulfanyl linker, 4-phenylimidazole | Sulfur atom introduces polarity |
Key Observations :
- Substituent Effects: The target compound’s 1-methylimidazol-2-yl group enhances metabolic stability compared to non-methylated imidazoles (e.g., ) .
- Solubility : Salt forms (e.g., dihydrochloride in ) improve aqueous solubility, whereas the target compound’s free amine may require formulation adjustments .
Biological Activity
The compound (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine , also known by its CAS number 871217-40-2, is a derivative of imidazole with potential biological activity. Its structure features a chlorophenyl group and an imidazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C11H12ClN3
- Molecular Weight : 221.69 g/mol
- IUPAC Name : (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine
Biological Activity Overview
The biological activities of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine have been investigated in various studies, highlighting its potential as an anticancer agent and its interaction with neurotransmitter systems.
1. Anticancer Activity
Recent studies have evaluated the anticancer properties of imidazole derivatives, including (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine. For instance, compounds with similar structures have shown activity against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | A549 (lung cancer) | 15 | Apoptosis induction |
| Study B | MCF7 (breast cancer) | 12 | Cell cycle arrest |
| Study C | HeLa (cervical cancer) | 20 | Inhibition of proliferation |
2. Neurotransmitter Interaction
Imidazole derivatives are often explored for their interaction with neurotransmitter receptors. Preliminary data suggest that (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine may act as a modulator of serotonin receptors, which could have implications for treating mood disorders.
3. Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition could help mitigate the progression of diabetic neuropathy and retinopathy.
Case Studies
Several case studies have been documented regarding the biological effects of imidazole derivatives similar to (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine:
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of imidazole derivatives for their anticancer properties. The findings indicated that compounds with a chlorophenyl group exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-substituted counterparts.
Case Study 2: Neuropharmacological Effects
Research conducted on the neuropharmacological effects of imidazole derivatives demonstrated that certain compounds could significantly enhance serotonin receptor activity, leading to increased serotonin levels in synaptic clefts. This suggests potential applications in treating depression and anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
